
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone is a chemical compound with the molecular formula C10H15NO2S. It is a derivative of thiazole and tetrahydropyran, which are both significant in various chemical and biological applications. This compound is primarily used as an intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone typically involves the reaction of N-Methoxy-N-Methyltetrahydropyran-4-carboxamide with Methylmagnesium Bromide. The reaction is carried out in a dry reaction flask with tetrahydrofuran as the solvent. The mixture is cooled to -60°C, and the reagent is added slowly over a period of 8 minutes. The temperature is then gradually increased to 0°C over 6 hours, followed by dilution with water and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of cell biology detection reagents and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)ethanone: A simpler analog without the thiazole ring.
Thiazole derivatives: Compounds like sulfathiazole, ritonavir, and abafungin, which have diverse biological activities.
Uniqueness
1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)ethanone is unique due to the combination of the tetrahydropyran and thiazole rings, which confer specific chemical and biological properties. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules and potential pharmaceuticals.
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
1-[2-(oxan-4-yl)-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C10H13NO2S/c1-7(12)9-6-14-10(11-9)8-2-4-13-5-3-8/h6,8H,2-5H2,1H3 |
InChI Key |
ZNPNQRNVRWBQPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


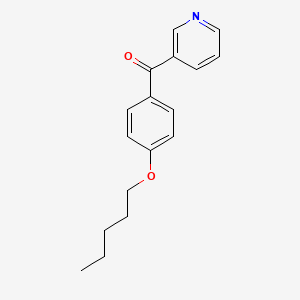
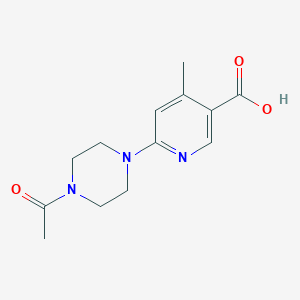
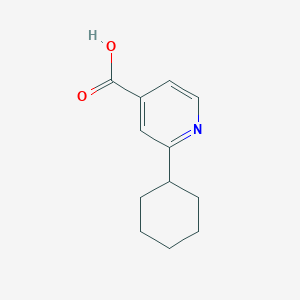

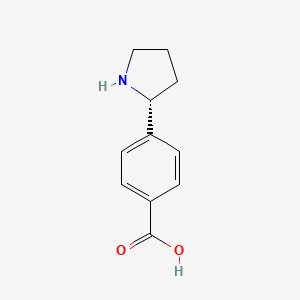


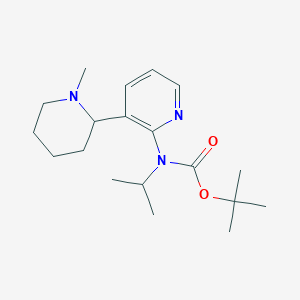

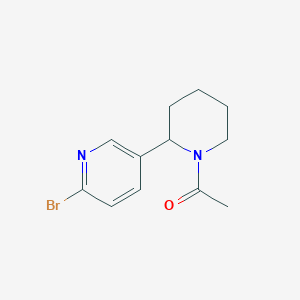

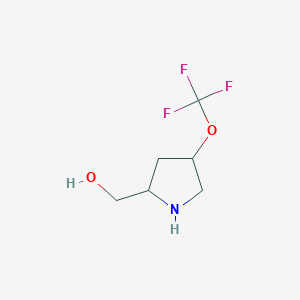

![1-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11806709.png)
